C24:1-Ceramide structure and chemical properties
C24:1-Ceramide structure and chemical properties
An In-depth Technical Guide to C24:1-Ceramide: Structure, Properties, and Biological Significance
Introduction
Ceramides (B1148491) are a class of sphingolipids that are integral structural components of cellular membranes and also function as critical signaling molecules in a myriad of cellular processes.[1][2] These processes include apoptosis, cell differentiation, and proliferation.[3][4][5] C24:1-Ceramide, also known as nervonic ceramide or N-nervonoyl-D-sphingosine, is a prominent, naturally occurring ceramide distinguished by its very-long-chain fatty acid.[3][4] This technical guide provides a comprehensive overview of the structure, chemical properties, signaling pathways, and experimental analysis of C24:1-Ceramide for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
C24:1-Ceramide is composed of a sphingosine (B13886) backbone N-acylated with a 24-carbon monounsaturated fatty acid (nervonic acid).
Chemical Structure
The chemical structure of C24:1-Ceramide is depicted below.
Caption: Chemical structure of C24:1-Ceramide.
Chemical and Physical Properties
A summary of the key chemical and physical properties of C24:1-Ceramide is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (15Z)-N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide | [6] |
| Synonyms | N-Nervonoyl-D-sphingosine, Cer(d18:1/24:1(15Z)), N-cis-15-Tetracosenoyl-C18-sphingosine | [7] |
| CAS Number | 54164-50-0 | [3][4][7] |
| Chemical Formula | C42H81NO3 | [4][6][7] |
| Molecular Weight | 648.1 g/mol | [3][4][7] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers. | [4][8] |
| Stability | Stable for at least 4 years when stored at -20°C. | [4][8] |
Biological Significance and Signaling Pathways
Ceramides are synthesized through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[9]
Ceramide Synthesis Pathways
The major pathways for ceramide synthesis are illustrated below.
Caption: Major pathways of ceramide synthesis.
The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[9][10] The salvage pathway recycles sphingosine to form ceramide through the action of ceramide synthases (CerS).[9][11] The sphingomyelin pathway generates ceramide through the hydrolysis of sphingomyelin by sphingomyelinase.[9][11]
Downstream Signaling
Ceramides, including C24:1-Ceramide, can activate or inhibit various downstream signaling molecules. Ceramide has been shown to activate protein phosphatases, such as PP1 and PP2a, which are involved in regulating cell proliferation and apoptosis.[12] It can also influence membrane properties, leading to the clustering of receptors and the formation of signaling platforms.[1]
Experimental Protocols
The quantification of C24:1-Ceramide in biological samples is crucial for understanding its role in health and disease. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.[13][14]
General Experimental Workflow for Ceramide Quantification
A typical workflow for the analysis of ceramides from biological samples is outlined below.
Caption: General workflow for ceramide quantification.
Sample Preparation and Lipid Extraction
-
Sample Collection: Biological samples such as plasma, tissues, or cultured cells are collected and stored at -80°C until analysis.[15]
-
Lipid Extraction: Lipids are extracted from the samples using a method such as the Bligh and Dyer procedure, which uses a chloroform/methanol/water solvent system.[14]
-
Internal Standards: Known amounts of non-naturally occurring ceramide internal standards (e.g., C17:0- or C25:0-ceramide) are added to the samples before extraction to allow for accurate quantification.[14]
Chromatographic Separation and Detection
3.3.1. High-Performance Liquid Chromatography (HPLC)
A method for the quantitative analysis of ceramide molecular species by HPLC has been developed.[13]
-
Derivatization: Ceramides are derivatized with a fluorescent reagent like anthroyl cyanide to enable detection by a fluorescence detector.[13]
-
Separation: The derivatized ceramides are separated on a reversed-phase HPLC column.[13]
-
Quantification: The amount of each ceramide species is quantified by comparing its peak area to that of the internal standard.[13] The lower detection limit for this method is below 1 pmol.[13]
3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for ceramide quantification.[14]
-
Chromatography: Reverse-phase HPLC is used to separate the different ceramide species.[14]
-
Mass Spectrometry: The eluting ceramides are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[14] The MRM transition for C24:1-Ceramide is typically m/z 648.6 > 264.3 in positive ion mode.[16]
-
Quantification: Calibration curves are constructed using standard solutions of each ceramide species to be quantified.[14] The concentration of each ceramide in the sample is determined from its peak area ratio relative to the internal standard and the calibration curve.[14] The limits of detection and quantification are in the range of 5–50 pg/ml for distinct ceramides.[14]
Role in Health and Disease
The levels of C24:1-Ceramide have been associated with various physiological and pathological conditions.
-
Cardiovascular Disease: Elevated plasma levels of C16:0, C18:0, and C24:1 ceramides have been identified as strong predictive markers for adverse cardiovascular events.[9][17] A ceramide-based risk score (CERT1) that includes these three ceramides and their ratios to C24:0 ceramide has been proposed.[9][18]
-
Metabolic Disease: Increased concentrations of C24:1 ceramide have been observed in individuals with type 2 diabetes and are inversely correlated with insulin (B600854) sensitivity.[17][18] However, some studies suggest that restoration of liver C24:1 ceramide can improve glucose tolerance and insulin sensitivity in mice.[19]
-
Aging: Increased levels of C24:1-ceramide have been found in extracellular vesicles isolated from the serum of aged individuals, and these vesicles can induce senescence in mesenchymal stem cells.[1][20]
Conclusion
C24:1-Ceramide is a key bioactive lipid with important roles in cellular signaling and membrane structure. Its levels are altered in various diseases, making it a potential biomarker and therapeutic target. The analytical methods described in this guide provide the necessary tools for researchers to further investigate the complex biology of C24:1-Ceramide and its implications for human health.
References
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- 2. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Human Metabolome Database: Showing metabocard for Cer(d18:1/24:1) (HMDB0004953) [hmdb.ca]
- 7. larodan.com [larodan.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide Quantification Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. caymanchem.com [caymanchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Very Long-Chain C24:1 Ceramide Is Increased in Serum Extracellular Vesicles with Aging and Can Induce Senescence in Bone-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
